3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-
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Overview
Description
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- is a chemical compound with the molecular formula C10H14N3Cl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- typically involves the chlorination of 3-pyridinamine followed by the introduction of the pyrrolidinylmethyl group. One common method involves the reaction of 3-pyridinamine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by a nucleophilic substitution reaction with (2S)-2-pyrrolidinylmethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the pyridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Dechlorinated or reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-pyridinamine: Similar structure but lacks the pyrrolidinylmethyl group.
3-Amino-2-chloropyridine: Another derivative of pyridine with similar reactivity.
6-Chloro-3-pyridinamine: Similar but without the pyrrolidinylmethyl substitution.
Uniqueness
The presence of the pyrrolidinylmethyl group in 3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]- imparts unique properties such as increased steric hindrance and potential for specific biological interactions. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
CAS No. |
327603-71-4 |
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Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
6-chloro-N-[[(2S)-pyrrolidin-2-yl]methyl]pyridin-3-amine |
InChI |
InChI=1S/C10H14ClN3/c11-10-4-3-9(7-14-10)13-6-8-2-1-5-12-8/h3-4,7-8,12-13H,1-2,5-6H2/t8-/m0/s1 |
InChI Key |
IFDKFUYGOMWZEL-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNC2=CN=C(C=C2)Cl |
Canonical SMILES |
C1CC(NC1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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